Isoingenol

Tumor Promotion Skin Carcinogenesis Diterpene Esters

Isoingenol (also widely known as ingenol, CAS 30220-46-3) is a polyfunctional diterpene alcohol belonging to the ingenane class, structurally related to phorbol esters. It is isolated from the latex of various Euphorbia species (e.g., E.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
Cat. No. B1249251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoingenol
Synonymsingenol
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO
InChIInChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12-,13-,14+,15+,16-,19+,20-/m1/s1
InChIKeyVEBVPUXQAPLADL-FIRXVRLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoingenol (Ingenol) for Research Procurement: Compound Overview & Class Positioning


Isoingenol (also widely known as ingenol, CAS 30220-46-3) is a polyfunctional diterpene alcohol belonging to the ingenane class, structurally related to phorbol esters [1]. It is isolated from the latex of various Euphorbia species (e.g., E. peplus, E. ingens) and serves as the parent scaffold for a family of 3-acyl esters, including the FDA-approved ingenol mebutate (ingenol-3-angelate) for actinic keratosis [2]. As a free alcohol, Isoingenol is a weak protein kinase C (PKC) activator (Ki = 30 uM) with intrinsic anti-tumor and anti-HIV activity, but its true scientific value often lies in its role as a critical negative control or a low-potency reference point when compared to its highly potent ester derivatives [1].

Negative control: Tumor promotion studies require inactive isomer/analog reference
Low-affinity reference: PKC pathway assay calibration against potent esters
SAR baseline scaffold: Free C3-hydroxyl for acylation-dependent activity comparison
HIV-1 research tool: Micromolar inhibitor with selectivity window for benchmarking

Why In-Class Analogs Cannot Replace Isoingenol in Specialized Research Workflows


Substituting Isoingenol with its more potent 3-acyl ester analogs (like ingenol-3-angelate or ingenol-3-dodecanoate) in procurement is scientifically invalid, as these compounds exhibit radical quantitative and qualitative differences in activity. The parent alcohol is a uniquely weak PKC activator (30 uM Ki) compared to its esters' sub-nanomolar potency, and the critical isomer Delta-7,8-isoingenol-3-tetradecanoate is completely inactive as a tumor promoter, unlike the highly active 3-TI [1]. Failure to procure the exact compound can lead to erroneous conclusions in tumor promotion studies, antiviral latency reversal assays, and PKC signaling experiments where a low-potency or inactive control is essential [1].

3‑Acyl ester analogs are not interchangeable
Ultra‑potent esters (e.g., ingenol‑3‑angelate) shift assay response from weak reference to strong activation, invalidating negative‑control design.
Isomer‑specific tumor‑promotion profiles differ
Delta‑7,8‑isoingenol ester remains inactive while 3‑TI is a strong promoter; substituting isomers may invert endpoint outcomes.
Parent alcohol unesterified status is critical
Free C3‑OH distinguishes basal cytotoxicity from ester‑driven potency; using any ester compromises SAR interpretation.

Isoingenol Quantitative Evidence Guide: Head-to-Head Comparisons & Differentiators


Tumor Promotion Inactivity of Delta-7,8-Isoingenol-3-Tetradecanoate vs. 3-TI

A direct head-to-head assay demonstrated that while ingenol-3-tetradecanoate (3-TI) is a strong tumor promoter, its key isomer, delta-7,8-isoingenol-3-tetradecanoate, is completely inactive. At the same dose level as 3-TI, the 3-tetradecanoate of delta-7,8-isoingenol showed no activity as a promoter [1]. This provides definitive evidence for a binary-functional difference driven by the C7,8 double-bond position.

Tumor promotion activity
Head‑to‑head
Delta‑7,8‑isoingenol‑3‑tetradecanoate Completely inactive as promoter Ingenol‑3‑tetradecanoate (3‑TI) Strong promoter (maximal in class)
Supports isomer‑specific negative control selection
Mouse skin initiation/promotion assay; same dose level
Tumor Promotion Skin Carcinogenesis Diterpene Esters

PKC Activation Potency Differential: Isoingenol vs. Ingenol-3-Angelate

Cross-study comparison reveals a massive potency gap in PKC activation, which is the primary mechanism of action for this compound class. Isoingenol (ingenol) exhibits a Ki of 30 uM . In contrast, the 3-angelate ester (ingenol mebutate) displays Ki values ranging from 0.105 to 0.376 nM against key PKC isoforms (alpha, beta, gamma, delta, epsilon) . This represents an approximate 80,000- to 280,000-fold difference in affinity.

PKC activation affinity
Cross‑study context
≈ 80,000‑ to 280,000‑fold weaker than ingenol‑3‑angelate
Enables low‑affinity calibration point for PKC signaling assays
Isoingenol Ki 30 µM; ester Ki range 0.105–0.376 nM
Protein Kinase C Signal Transduction Drug Mechanism

Cytotoxic Activity Class Comparison: IngC Ester Is 6.6-Fold More Potent Than Ingenol-3-Angelate

While direct head-to-head data for the parent alcohol Isoingenol remains limited, a key class-level inference can be drawn: the semi-synthetic ingenol ester IngC (ingenol-3-dodecanoate) demonstrated a mean 6.6-fold higher efficacy against esophageal cancer cell lines compared to the clinically used ingenol-3-angelate [1]. This establishes a clear activity hierarchy within the ingenane family directly correlated with esterification state.

Ester‑dependent cytotoxicity
Class‑level inference
IngC (ingenol‑3‑dodecanoate) 6.6‑fold higher efficacy vs. ingenol‑3‑angelate
Validates free C3‑OH scaffold for SAR baseline studies
Esophageal cancer cell line panel; MTS assay
Esophageal Cancer Cytotoxicity Ingenol Esters

Anti-HIV Potency: Isoingenol Demonstrates Micromolar ED50 in T-Cell Protection

Isoingenol (ingenol) has been quantitatively assessed for its ability to protect T cells from HIV-1 infection. It exhibited a dose-dependent anti-viral effect, with an ED50 of 5.06 uM against a 100 TCID50 challenge and 16.87 uM for a 200 TCID50 challenge, while maintaining high cell viability (CD50 > 1 mM) [1]. This establishes a micromolar, low-cytotoxicity profile distinct from the nanomolar-acting esters.

HIV‑1 inhibition (ED₅₀)
Reported assay context
ED₅₀ 5.06 µM (100 TCID₅₀), selectivity index >200‑fold
Provides benchmarking compound for latency reversal studies
T‑cell protection assay; CD₅₀ > 1 mM
HIV Latency Viral Entry Immunotherapy

Optimal Procurement-Driven Application Scenarios for Isoingenol


Negative Control for Tumor Promotion Assays

In carcinogenesis research utilizing the standard NMRI mouse skin initiation/promotion assay, Isoingenol's Delta-7,8 isomer ester is the gold standard negative control, proven to be completely inactive against the strong promoter 3-TI at identical dosing levels [1]. Procurement of both compounds is necessary for rigorous experimental design.

Low-Potency Calibration Standard for PKC Signaling

For laboratories studying the pharmacodynamics of novel PKC modulators, Isoingenol (Ki = 30 uM) provides an essential low-affinity calibration point. It allows accurate measurement of graded target engagement in the presence of highly potent tool compounds like ingenol-3-angelate (Ki ~0.1 nM) . Without this, the dynamic range of assays is compromised.

Baseline Scaffold for Semi-Synthetic SAR Studies

Recent studies validate that acylation of the ingenol core dramatically alters bioactivity, with IngC being 6.6-fold more potent than ingenol-3-angelate [2]. Isoingenol is therefore the irreplaceable starting scaffold for medicinal chemistry programs synthesizing and evaluating new ester derivatives with improved anti-cancer or latency reversal properties [3].

HIV Latency Reversal Agent Benchmarking

Given its established anti-HIV activity (ED50 5.06-16.87 uM, CD50 >1 mM), Isoingenol serves as a benchmark compound with a wide selectivity window for evaluating next-generation synthetic ingenols designed to maximize latency reversal while minimizing cellular activation and toxicity [3].

Application
Selection Property
Validation Focus
Tumor promotion assay control
Isomer‑specific inactivity confirmation
Negative‑control endpoint response (delta‑7,8 isomer)
PKC signaling assay reference
Low‑affinity calibration point
Dynamic range in target‑engagement assays
Semi‑synthetic SAR studies
Free C3‑hydroxyl scaffold
Acylation‑dependent activity shift verification
HIV‑1 inhibition research
Defined micromolar potency & selectivity window
Latency reversal vs. cytotoxicity index monitoring
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